![molecular formula C17H22F3NO4S2 B2834950 3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine CAS No. 1705297-66-0](/img/structure/B2834950.png)
3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine
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Overview
Description
The compound “3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine” is a complex organic molecule. It contains a cyclohexylsulfonyl group, a trifluoromethylbenzylsulfonyl group, and an azetidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions with sulfonyl groups and azetidine rings . Trifluoromethyl groups can be introduced using various methods, including the use of trifluoromethanesulfonyl azide .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The azetidine ring provides a cyclic backbone, while the sulfonyl and trifluoromethyl groups contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and trifluoromethyl groups. These groups are often involved in various chemical reactions, including those involving nucleophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
- Application : TFMS can undergo intramolecular single electron transfer (SET) reactions under visible light irradiation. This property enables the S-trifluoromethylation of thiophenols without the need for photoredox catalysts .
- Application : A metal-free method has been developed to rapidly generate these building blocks from abundant precursors. The use of trifluoromethanesulfonyl azide (TfN3) allows efficient access to vicinal trifluoromethyl azides, expanding their synthetic utility .
Trifluoromethylation Reactions
Vicinal Trifluoromethyl Azides
Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it’s used in a biological context, the trifluoromethyl group could potentially interact with biological targets, as trifluoromethyl groups are often used in medicinal chemistry to improve the biological activity of compounds .
Future Directions
properties
IUPAC Name |
3-cyclohexylsulfonyl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO4S2/c18-17(19,20)14-6-4-5-13(9-14)12-26(22,23)21-10-16(11-21)27(24,25)15-7-2-1-3-8-15/h4-6,9,15-16H,1-3,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIYHIWUDJFFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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